

physical and chemical properties of cyamelide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyamelide
Cat. No.: B1252880

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Cyamelide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamelide is an amorphous, white, porcelain-like solid, identified as a polymer of cyanic acid and structurally as 1,3,5-trioxane-2,4,6-triimine.[1][2] With the approximate formula (HNCO)_x, it is also considered the cyclic trimer of isocyanic acid.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **cyamelide**, including its synthesis, structure, and solubility. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

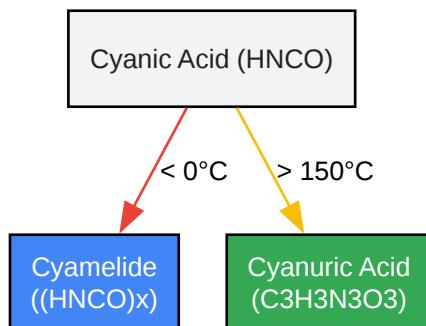
Chemical Identity and Structure

Cyamelide is a heterocyclic compound with the chemical formula C₃H₃N₃O₃.[1][2] It is systematically named 1,3,5-trioxane-2,4,6-triimine.[2] It is also commonly referred to as insoluble cyanuric acid.[2][3][4] The structure of **cyamelide** consists of a six-membered ring with alternating oxygen and carbon atoms, with an imine group attached to each carbon atom.

Physicochemical Properties

Cyamelide is a white, amorphous solid.[1][5] It is described as a porcelain-like substance.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Cyamelide**


Property	Value	Source
Molecular Formula	C3H3N3O3	[1] [2] [6]
Molar Mass	129.075 g·mol ⁻¹	[1]
Appearance	White amorphous solid	[1] [5]
Density	2.08 g/cm ³	[1]
Solubility in water	Low / Insoluble	[1] [5]
Solubility in other solvents	Insoluble in organic solvents. Slightly soluble in ammonia water, concentrated acids, and concentrated NaOH with salt formation.	[3]
XLogP3-AA	0.8	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	6	[2]
Topological Polar Surface Area	99.2 Å ²	[2]
Elemental Analysis	C: 27.92%, H: 2.34%, N: 32.56%, O: 37.19%	[6]

Synthesis and Formation

Cyamelide is primarily known as a polymerization product of cyanic acid (HNCO).[\[1\]](#)[\[5\]](#) The formation of **cyamelide** versus its cyclic trimer, cyanuric acid, is temperature-dependent. Below 0°C, cyanic acid preferentially transforms into **cyamelide**, while cyanuric acid is the main product above 150°C.[\[7\]](#)

A historical experimental protocol for the synthesis of **cyamelide** involves the digestion of equal parts of potassium cyanate and oxalic acid.[\[3\]](#) The crude product of this reaction typically contains cyanuric acid, which can be removed by washing with water.[\[3\]](#)

The relationship between cyanic acid, **cyamelide**, and cyanuric acid can be visualized as a temperature-dependent equilibrium.

[Click to download full resolution via product page](#)

Caption: Formation pathways of **Cyamelide** and Cyanuric Acid from Cyanic Acid.

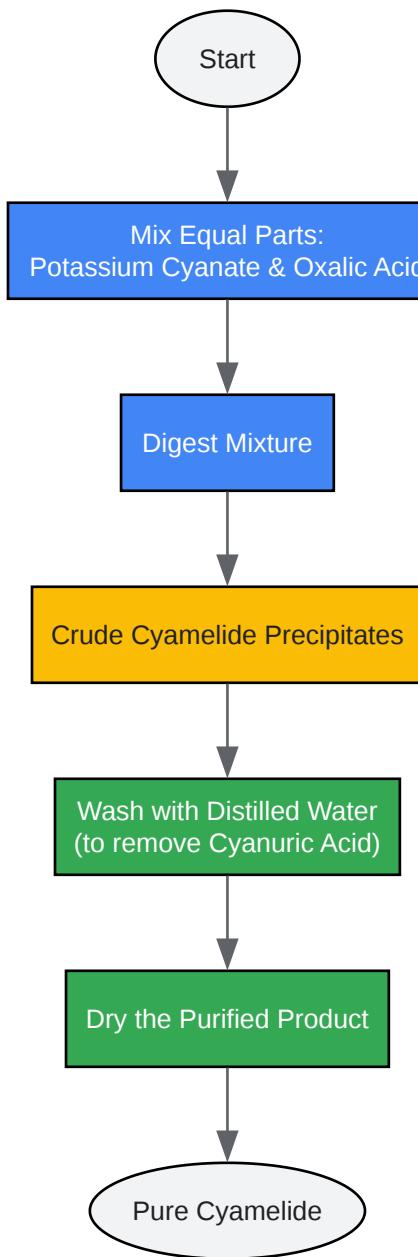
Chemical Reactivity

Cyamelide is generally considered to be chemically inert.^[6] Its insolubility in water and most organic solvents contributes to its stability.^{[1][3][6]} However, it does exhibit some reactivity under specific conditions. It is slightly soluble in concentrated acids and concentrated sodium hydroxide, where it forms salts.^[3] It is also slightly soluble in ammonia water.^[3]

Experimental Protocols

Synthesis of Cyamelide from Potassium Cyanate and Oxalic Acid

This protocol is based on the historical method described by Liebig and Wöhler.^[3]


Materials:

- Potassium cyanate (KOCN)
- Oxalic acid (H₂C₂O₄)
- Distilled water

Procedure:

- In a suitable reaction vessel, digest equal parts by weight of potassium cyanate and oxalic acid.
- The reaction will produce a white solid precipitate, which is crude **cyamelide**.
- To purify the product, wash the crude **cyamelide** thoroughly with distilled water to remove any soluble impurities, primarily cyanuric acid.
- Dry the resulting white, amorphous powder.

The workflow for this synthesis and purification process is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Cyamelide**.

Conclusion

Cyamelide is a well-defined chemical compound with distinct physical and chemical properties. Its formation is intricately linked to the polymerization of cyanic acid, with temperature being a critical factor in its synthesis. While generally inert, its slight solubility in acidic and basic media indicates some level of reactivity. The provided synthesis protocol offers a foundational method

for its preparation in a laboratory setting. This guide serves as a valuable resource for scientists and researchers requiring a detailed understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyamelide - Wikipedia [en.wikipedia.org]
- 2. Cyamelide | C3H3N3O3 | CID 12305305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyamelide [drugfuture.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Cyamelide [chemeurope.com]
- 6. medkoo.com [medkoo.com]
- 7. sciencemadness.org [sciencemadness.org]
- To cite this document: BenchChem. [physical and chemical properties of cyamelide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1252880#physical-and-chemical-properties-of-cyamelide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com